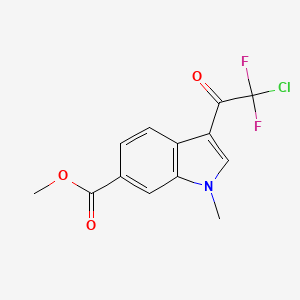
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-difluoroacetyl group attached to an indole ring, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro-difluoroacetyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The chloro-difluoroacetyl group can form bonds with various biological molecules, potentially affecting their function and activity. The indole ring structure also plays a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-chloro-2,2-difluoroacetyl)benzoate
- 2-Chloro-2,2-difluoroacetamide
Uniqueness
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is unique due to its specific combination of functional groups and indole ring structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H10ClF2NO3 |
|---|---|
Peso molecular |
301.67 g/mol |
Nombre IUPAC |
methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C13H10ClF2NO3/c1-17-6-9(11(18)13(14,15)16)8-4-3-7(5-10(8)17)12(19)20-2/h3-6H,1-2H3 |
Clave InChI |
AUTIEICILXACEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


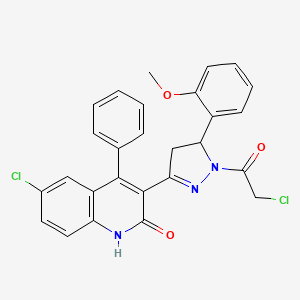
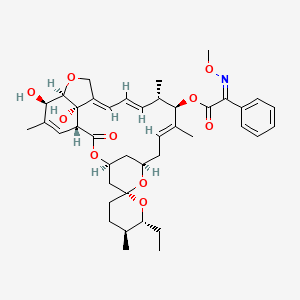
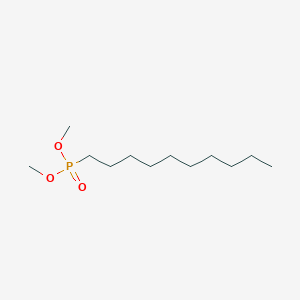
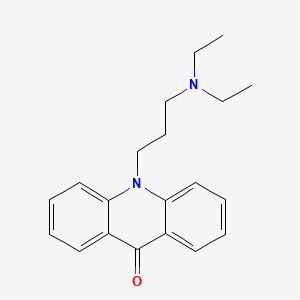
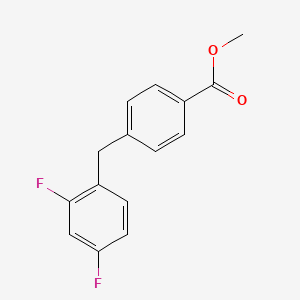
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)

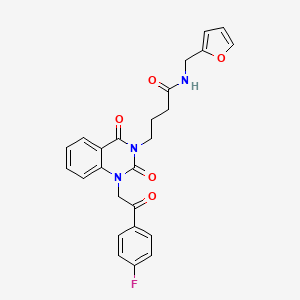


![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
